(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C16H16ClFN4O and a molecular weight of 334.78 g/mol.
Preparation Methods
The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzaldehyde with 4-(6-methylpyridazin-3-yl)piperazine in the presence of a suitable catalyst and solvent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can be compared with other similar compounds, such as:
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
4-(6-Methylpyridazin-3-yl)piperazine: Another precursor used in the synthesis.
Indole derivatives: These compounds share similar biological activities and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c1-11-5-6-14(20-19-11)21-7-9-22(10-8-21)16(23)15-12(17)3-2-4-13(15)18/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWHISHHXMSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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